molecular formula C9H10O2 B057632 4'-Hydroxy-2'-methylacetophenone CAS No. 875-59-2

4'-Hydroxy-2'-methylacetophenone

Cat. No.: B057632
CAS No.: 875-59-2
M. Wt: 150.17 g/mol
InChI Key: IAMNVCJECQWBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methylacetophenone is an organic compound with the molecular formula C₉H₁₀O₂. It is a member of the class of acetophenones, characterized by a hydroxy group at position 4 and a methyl group at position 2 on the benzene ring. This compound is also known by other names such as 2-Methyl-4-hydroxyacetophenone and 1-(4-hydroxy-2-methylphenyl)ethanone .

Mechanism of Action

Target of Action

The primary target of 4’-Hydroxy-2’-methylacetophenone is ciliates , specifically Tetrahymena pyriformis . Ciliates are a type of protozoa, and T. pyriformis is often used in toxicity testing due to its sensitivity to various substances .

Mode of Action

4’-Hydroxy-2’-methylacetophenone exhibits ciliate toxicity , meaning it is harmful to ciliates . It inhibits the growth of T. pyriformis, with an IC50 value of 0.65 mM . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. This means that 4’-Hydroxy-2’-methylacetophenone is effective at relatively low concentrations.

Biochemical Pathways

pyriformis, it can be inferred that it likely interferes with the cellular processes necessary for the growth and reproduction of these organisms .

Pharmacokinetics

Its solubility in dmso at 5 mg/ml suggests that it may be well-absorbed and distributed in organisms, given the right conditions .

Result of Action

The primary observed effect of 4’-Hydroxy-2’-methylacetophenone is the inhibition of growth in T. pyriformis

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-methylacetophenone can be synthesized through various methods. One common method involves the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride . Another method includes the reaction of aryl triflates with a mixture of tin tetramethyl, palladium (0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C .

Industrial Production Methods

Industrial production of 4-Hydroxy-2-methylacetophenone typically involves large-scale organic synthesis techniques. The specific methods and conditions may vary depending on the desired purity and yield, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-hydroxy-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMNVCJECQWBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236363
Record name 4-Hydroxy-2-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-59-2
Record name 4′-Hydroxy-2′-methylacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-methylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 875-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-2-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2-methylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY-2-METHYLACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K85H86ZED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Hydroxy-2'-methylacetophenone
Reactant of Route 2
Reactant of Route 2
4'-Hydroxy-2'-methylacetophenone
Reactant of Route 3
4'-Hydroxy-2'-methylacetophenone
Reactant of Route 4
Reactant of Route 4
4'-Hydroxy-2'-methylacetophenone
Reactant of Route 5
Reactant of Route 5
4'-Hydroxy-2'-methylacetophenone
Reactant of Route 6
4'-Hydroxy-2'-methylacetophenone
Customer
Q & A

Q1: What are some natural sources of 4-Hydroxy-2-methylacetophenone?

A1: 4-Hydroxy-2-methylacetophenone has been identified in a variety of natural sources, including:

  • Moso bamboo root: Acetone/ethanol extractives of Moso bamboo root yielded 4-Hydroxy-2-methylacetophenone as a significant component in pyrolysis-GC/MS analysis. [, ]
  • Areca catechu nut: The nut extract of Areca catechu contains 4-Hydroxy-2-methylacetophenone as one of its constituents. []
  • Plectranthus amboinicus leaves: Essential oil from these leaves contains a significant amount of 4-Hydroxy-2-methylacetophenone. []
  • Bupleurum longiradiatum roots: The essential oil of these roots contains 4-Hydroxy-2-methylacetophenone as one of its major constituents. []
  • Angelica pubescens oil: This oil also contains 4-Hydroxy-2-methylacetophenone as one of its components. []
  • Cactus pear seeds: This natural source yields 4-Hydroxy-2-methylacetophenone, with the amount varying depending on the extraction solvent used. []

Q2: Are there any studies on the potential applications of 4-Hydroxy-2-methylacetophenone in food science?

A3: Research indicates that 4-Hydroxy-2-methylacetophenone, identified in yeast treatments during coffee bean fermentation, is a potential precursor for flavor markers in coffee. [] Additionally, the presence of 4-Hydroxy-2-methylacetophenone in Moso bamboo root extracts suggests potential applications in the food industry as a flavoring agent. []

Q3: How has 4-Hydroxy-2-methylacetophenone been utilized in the development of fluorescent sensors?

A5: Researchers have developed a smart fluorescent tongue (F-tongue) utilizing a lanthanide ion-induced MOF/HOF composite. This sensor can detect 4-Hydroxy-2-methylacetophenone among other flavor compounds in wine, demonstrating its potential in food analysis and quality control. []

Q4: What is the structural characterization of 4-Hydroxy-2-methylacetophenone?

A4: While the provided research papers don't delve into the detailed spectroscopic data of 4-Hydroxy-2-methylacetophenone, its molecular formula is C9H10O2, and its molecular weight is 150.17 g/mol.

Q5: Are there any known thiosemicarbazone derivatives of 4-Hydroxy-2-methylacetophenone, and have their conformational dynamics been studied?

A7: Yes, research has investigated the conformational dynamics of (E)-4-hydroxy-2-methylacetophenone thiosemicarbazone in solution using NMR techniques. The study revealed conformational transitions in the molecule and calculated the rotational barrier energy for these transitions. []

Q6: Has 4-Hydroxy-2-methylacetophenone been found in Senna siamea, and if so, what are its potential applications?

A8: 4-Hydroxy-2-methylacetophenone is one of the identified constituents in the aqueous extract of Senna siamea pods. This finding suggests potential applications of the extract in various fields like textiles, food, pharmaceuticals, and cosmetics due to the presence of such bioactive compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.